Prasugrel-d4
Overview
Description
Prasugrel-d4 is a deuterium-labeled derivative of Prasugrel, a thienopyridine prodrug. It is used primarily for research purposes, particularly in the study of pharmacokinetics and pharmacodynamics. Prasugrel itself is an antiplatelet agent that inhibits platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets, thus preventing adenosine diphosphate (ADP)-induced platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prasugrel-d4 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Prasugrel molecule. The process typically starts with the synthesis of the Prasugrel intermediate, followed by the introduction of deuterium atoms. The key steps include:
Acetylation: The initial step involves the acetylation of the thienopyridine ring.
Deuterium Incorporation: Deuterium is introduced using deuterated reagents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Purification: The final product is purified using chromatographic techniques to achieve high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of hazardous solvents. The use of low-boiling and low-toxicity solvents is preferred to enhance the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Prasugrel-d4 undergoes several types of chemical reactions, including:
Oxidation: The thienopyridine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Prasugrel-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of Prasugrel.
Biology: Researchers use this compound to study the biological pathways and mechanisms of platelet aggregation.
Medicine: It aids in the development of new antiplatelet therapies and in understanding the efficacy and safety of Prasugrel.
Industry: This compound is used in the pharmaceutical industry for quality control and in the development of generic formulations .
Mechanism of Action
Prasugrel-d4, like Prasugrel, is a prodrug that is metabolized in the liver to its active metabolite. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing ADP from binding to its receptor. This inhibition of ADP-mediated activation of the glycoprotein GPIIb/IIIa complex reduces platelet activation and aggregation, thereby preventing thrombotic cardiovascular events .
Comparison with Similar Compounds
Prasugrel-d4 is compared with other thienopyridine antiplatelet agents such as Ticlopidine and Clopidogrel. While all three compounds inhibit platelet aggregation by targeting the P2Y12 receptor, this compound has certain unique features:
Higher Potency: this compound exhibits higher potency in inhibiting platelet aggregation compared to Ticlopidine and Clopidogrel.
Faster Onset of Action: this compound has a faster onset of action due to more efficient conversion to its active metabolite.
Deuterium Labeling: The incorporation of deuterium enhances the stability and allows for precise pharmacokinetic studies .
List of Similar Compounds
- Ticlopidine
- Clopidogrel
- Elinogrel
- Ticagrelor
- Cangrelor
Properties
IUPAC Name |
[5-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGLZDAWLRGWQN-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676115 | |
Record name | 5-[2-(2,2,3,3-~2~H_4_)Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189919-49-0 | |
Record name | 5-[2-(2,2,3,3-~2~H_4_)Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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